molecular formula C6H10O3 B1314033 Methyl 3-methyl-2-oxobutanoate CAS No. 3952-67-8

Methyl 3-methyl-2-oxobutanoate

Cat. No. B1314033
CAS RN: 3952-67-8
M. Wt: 130.14 g/mol
InChI Key: NKWVBPZZQFOVCE-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-oxobutanoate” is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group .


Molecular Structure Analysis

“Methyl 3-methyl-2-oxobutanoate” has a molecular formula of C6H10O3. It has a molecular weight of 130.14 Da and a monoisotopic mass of 130.062988 Da .


Chemical Reactions Analysis

“Methyl 3-methyl-2-oxobutanoate” is involved in various enzymatic reactions. For instance, 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes the chemical reaction involving 5,10-methylenetetrahydrofolate and 3-methyl-2-oxobutanoate .


Physical And Chemical Properties Analysis

“Methyl 3-methyl-2-oxobutanoate” has a density of 1.0±0.1 g/cm^3, a boiling point of 161.9±9.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 56.3±15.9 °C .

Scientific Research Applications

  • Methyl 2-oxobutanoate :

  • Methyl 2-methyl-3-oxobutanoate :

  • 3-methyl-2-oxobutanoate dehydrogenase :
  • Chemical Synthesis :
    • Application: Methyl 3-Methyl-2-oxobutanoate is used in various organic synthesis processes .
    • Method: The specific method of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these processes are not provided in the source .

Safety And Hazards

“Methyl 3-methyl-2-oxobutanoate” may cause respiratory tract irritation. It may be harmful if absorbed through the skin or if swallowed. It may also cause skin and eye irritation .

Relevant papers have been analyzed to provide this comprehensive overview .

properties

IUPAC Name

methyl 3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWVBPZZQFOVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498766
Record name Methyl 3-methyl-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-oxobutanoate

CAS RN

3952-67-8
Record name Methyl 3-methyl-2-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
… tert-Butyl pyruvate,20 ethyl 2-oxobutanoate,21 ethyl 2oxopentanoate,21 methyl 3-methyl-2-oxobutanoate,21 ethyl 3methyl-2-oxobutanoate,21,22 isopropyl benzoylformate,21 andethyl - …
Number of citations: 99 pubs.acs.org
HC Brown, GG Pai - The Journal of Organic Chemistry, 1985 - ACS Publications
… Other aliphatic -keto esters such as methyl and ethyl 2-oxopentanoates, methyl 3-methyl-2-oxobutanoate, and ethyl 4-methyl-2-oxopentanoate were reduced to the corresponding «-…
Number of citations: 186 pubs.acs.org
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1986 - ACS Publications
… For example, methyl 3methyl-2-oxobutanoate can be reduced to the corre- … ethyl 2-oxobutanoate, ethyl 2-oxopentanoate, methyl 3methyl-2-oxobutanoate, ethyl 3-methyl-2-oxobutanoate…
Number of citations: 48 pubs.acs.org
A Takahashi, M Shibasaki - The Journal of Organic Chemistry, 1988 - ACS Publications
… , 877c ee for isopropyl pyruvate, 817c ee for tert-butyl pyruvate, 927o ee for ethyl 2-oxobutanoate, 947o ee for ethyl 2-oxopentanoate, 98%> ee for methyl 3-methyl-2-oxobutanoate, 97…
Number of citations: 49 pubs.acs.org
RR Peralta, M Shimoda, Y Osajima - Journal of Agricultural and …, 1996 - ACS Publications
Volatile compounds in fish sauce were isolated by a column concentration method using Porapak Q and by a simultaneous distillation and extraction method with diethyl ether under …
Number of citations: 96 pubs.acs.org
HC Brown, J Chandrasekharan… - The Journal of Organic …, 1986 - ACS Publications
(-)-Diisopinocampheylchloroborane, which reduces many aralkyl and heteroaralkyl ketones with re-markably high stereoselectivity, has now been found to reduce «-tertiary alkyl …
Number of citations: 59 pubs.acs.org
B Ticconi, A Colcerasa, S Di Stefano, O Lanzalunga… - RSC …, 2018 - pubs.rsc.org
… Oxidation of N-AcValOMe (3) furnished methyl 3-methyl-2-oxobutanoate as the major product (8%) via initial Cα–H hydroxylation accompanied by N-acetyl-β-hydroxyvaline methyl ester …
Number of citations: 11 pubs.rsc.org
JG Bendall, RC Cambie, SC Moratti… - Australian journal of …, 1995 - CSIRO Publishing
… Methyl 3-methyl-2-oxobutanoate (6) proved to be more … keto acid (5) with methyl 3-methyl-2-oxobutanoate (6) in refluxing … refluxing the keto acid (5) and methyl 3-methyl-2-oxobutanoate …
Number of citations: 7 www.publish.csiro.au
GQ Shi, JF Dropinski, Y Zhang, C Santini… - Journal of medicinal …, 2005 - ACS Publications
The design and synthesis of a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective PPARα agonists are reported. Systematic study of …
Number of citations: 110 pubs.acs.org
AF Abdel-Magid, KG Carson, BD Harris… - The Journal of …, 1996 - ACS Publications
… The reaction was slower with hindered keto esters such as methyl 3-methyl-2-oxobutanoate (Table 1: entry 48), and the competing ketone reduction was a major reaction. The aromatic …
Number of citations: 222 pubs.acs.org

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